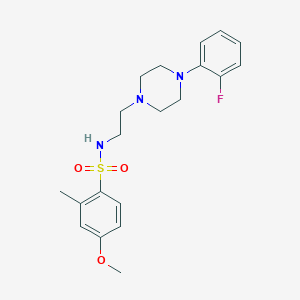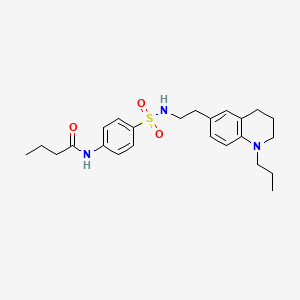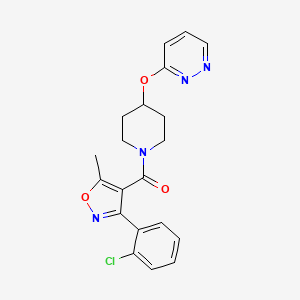
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar] .Aplicaciones Científicas De Investigación
Antimicrobial Agents
A study by Bhat et al. (2016) detailed the synthesis of a new series of compounds through a Vilsmeier–Haack reaction approach, which showed a broad spectrum of antimicrobial activities. This indicates that derivatives of 1,2,3-triazole can serve as potential antimicrobial agents, showcasing the importance of such structures in developing new antibiotics and antifungal drugs. The compounds were evaluated for their antibacterial, antifungal, and antioxidant activities, with some showing moderate to good effectiveness. The antibacterial results were further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Metallochromic Properties
Research on phenothiazine-containing cruciforms incorporating triazole structures, as reported by Hauck et al. (2007), demonstrated significant metallochromic properties when exposed to magnesium triflate or zinc triflate. These findings suggest applications in sensory technologies for metal cations, where the unique electronic structures of these compounds allow for spatially separated frontier molecular orbitals, enabling selective interaction with different metal ions (Hauck et al., 2007).
Tuberculosis Inhibitory Activity
A study by Costa et al. (2006) focused on the synthesis and structure-activity relationship (SAR) of N-substituted-phenyl-1,2,3-triazole derivatives, including those with a difluoromethyl group, against Mycobacterium tuberculosis. The research identified compounds with significant inhibitory activity, highlighting the potential of triazole derivatives in treating tuberculosis. This emphasizes the role of such chemical structures in developing new therapeutic agents against infectious diseases (Costa et al., 2006).
Novel Synthesis Approaches
Zhang et al. (2013) reported a novel synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, including those with difluoromethyl groups, via a one-pot three-component reaction. This methodology showcases the versatility of triazole derivatives in chemical synthesis, offering a pathway to a wide range of compounds with potential applications in medicinal chemistry and materials science (Zhang et al., 2013).
Direcciones Futuras
The future directions in the field of difluoromethylation include the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting departure in this field .
Propiedades
IUPAC Name |
5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUDMMLCJDHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)
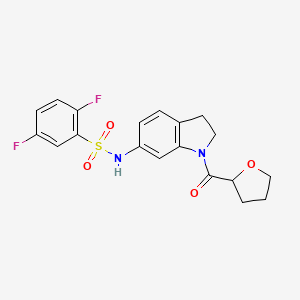
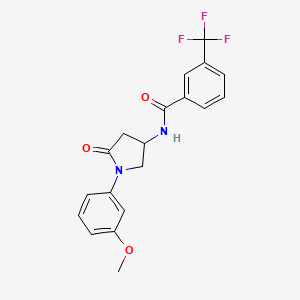

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)
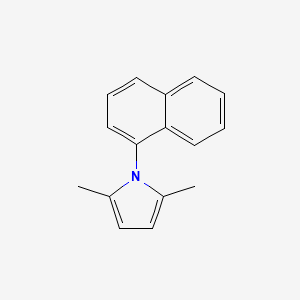
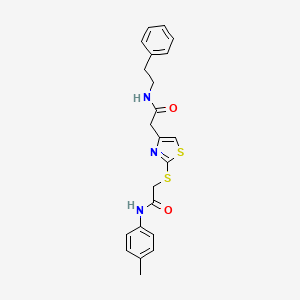

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)
